molecular formula C19H22N2O6S2 B11173100 2-[(4-methylphenyl)sulfonyl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

2-[(4-methylphenyl)sulfonyl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B11173100
M. Wt: 438.5 g/mol
InChI Key: VVXJGTGZVZBBDV-UHFFFAOYSA-N
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Description

2-(4-METHYLBENZENESULFONYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that features both sulfonyl and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLBENZENESULFONYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLBENZENESULFONYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-METHYLBENZENESULFONYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHYLBENZENESULFONYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-METHYLBENZENESULFONYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE apart is its dual functional groups, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H22N2O6S2

Molecular Weight

438.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C19H22N2O6S2/c1-15-2-6-17(7-3-15)28(23,24)14-19(22)20-16-4-8-18(9-5-16)29(25,26)21-10-12-27-13-11-21/h2-9H,10-14H2,1H3,(H,20,22)

InChI Key

VVXJGTGZVZBBDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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